

An In-depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one

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Compound of Interest

Compound Name: 6-Methoxydihydro-2h-pyran-3(4h)-one

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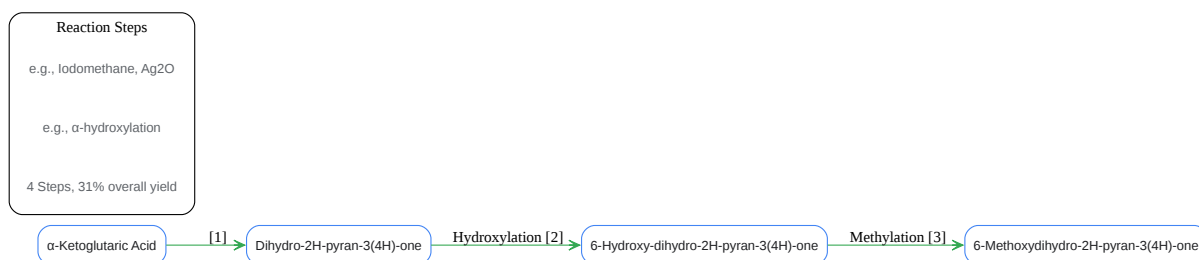
This technical guide provides a comprehensive literature review of **6-Methoxydihydro-2H-pyran-3(4H)-one**, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document outlines its synthesis, chemical properties, and potential biological activities, with a focus on quantitative data and detailed experimental protocols.

Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one

The synthesis of **6-Methoxydihydro-2H-pyran-3(4H)-one** can be achieved through a multi-step process commencing from readily available starting materials. A practical synthetic route involves the initial formation of the dihydropyranone core followed by the introduction of the methoxy group at the 6-position.

A key precursor, dihydro-2H-pyran-3(4H)-one, can be synthesized from α -ketoglutaric acid in a four-step sequence with an overall yield of 31%.^{[1][2][3]} This is followed by hydroxylation at the 6-position and subsequent methylation. A reported method for a similar compound, 6-Methoxy-2,6-dihydro-3H-pyran-3-one, involves the methylation of 6-hydroxy-2,3-dihydro-6H-pyrano-3-one with iodomethane in the presence of silver(I) oxide, achieving a 95% yield. This suggests a viable route to the target molecule.

Synthesis Workflow



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Caption: Synthetic pathway to **6-Methoxydihydro-2H-pyran-3(4H)-one**.

Experimental Protocols

Step 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α -Ketoglutaric Acid

A detailed, practical procedure for the synthesis of dihydro-2H-pyran-3(4H)-one from α -ketoglutaric acid has been reported, involving a four-step sequence.^{[1][2][3]} For the purpose of this guide, we will focus on the subsequent, crucial methylation step.

Step 2: Proposed Synthesis of **6-Methoxydihydro-2H-pyran-3(4H)-one**

The following protocol is based on the reported synthesis of a closely related compound, 6-Methoxy-2,6-dihydro-3H-pyran-3-one.

- Materials:
 - 6-Hydroxy-dihydro-2H-pyran-3(4H)-one
 - Iodomethane (CH₃I)

- Silver(I) oxide (Ag_2O)
- Anhydrous diethyl ether (or a similar inert solvent)
- Procedure:
 - To a stirred solution of 6-Hydroxy-dihydro-2H-pyran-3(4H)-one in anhydrous diethyl ether, add silver(I) oxide.
 - To this suspension, add a solution of iodomethane in anhydrous diethyl ether dropwise at room temperature.
 - Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove the silver salts.
 - Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford **6-Methoxydihydro-2H-pyran-3(4H)-one**.

Chemical and Physical Properties

Comprehensive experimental data for **6-Methoxydihydro-2H-pyran-3(4H)-one** is not readily available in the public domain. However, data for the parent compound and related structures can provide valuable insights.

Table 1: Physical and Spectroscopic Data of Dihydro-2H-pyran-3(4H)-one and Related Compounds

Property	Dihydro-2H-pyran-3(4H)-one	6-Methyl-dihydro-2H-pyran-3(4H)-one
Molecular Formula	C ₅ H ₈ O ₂	C ₆ H ₁₀ O ₂
Molecular Weight	100.12 g/mol	114.14 g/mol [4]
CAS Number	23462-75-1	43152-89-2[4]
Physical State	Colorless to yellow liquid or semi-solid[5]	Not specified
Storage Temperature	2-8°C, sealed in dry, dark place[5]	Not specified
¹ H NMR	Data not available in snippets.	Data not available in snippets.
¹³ C NMR	Data not available in snippets.	Data not available in snippets.
Mass Spectrum (EI)	Data not available in snippets.	Available through NIST WebBook.[4]
IR Spectrum	Data not available in snippets.	Data not available in snippets.

Biological Activity

While specific biological studies on **6-Methoxydihydro-2H-pyran-3(4H)-one** are not extensively reported, the broader class of pyranone derivatives has demonstrated a wide range of pharmacological activities. This suggests that the target molecule could be a valuable scaffold for drug discovery.

Derivatives of 2H-pyran-3(6H)-ones have shown significant activity against gram-positive bacteria. For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against *Staphylococcus aureus*. It has been noted that the α,β -enone system is essential for the antimicrobial activity of these compounds.

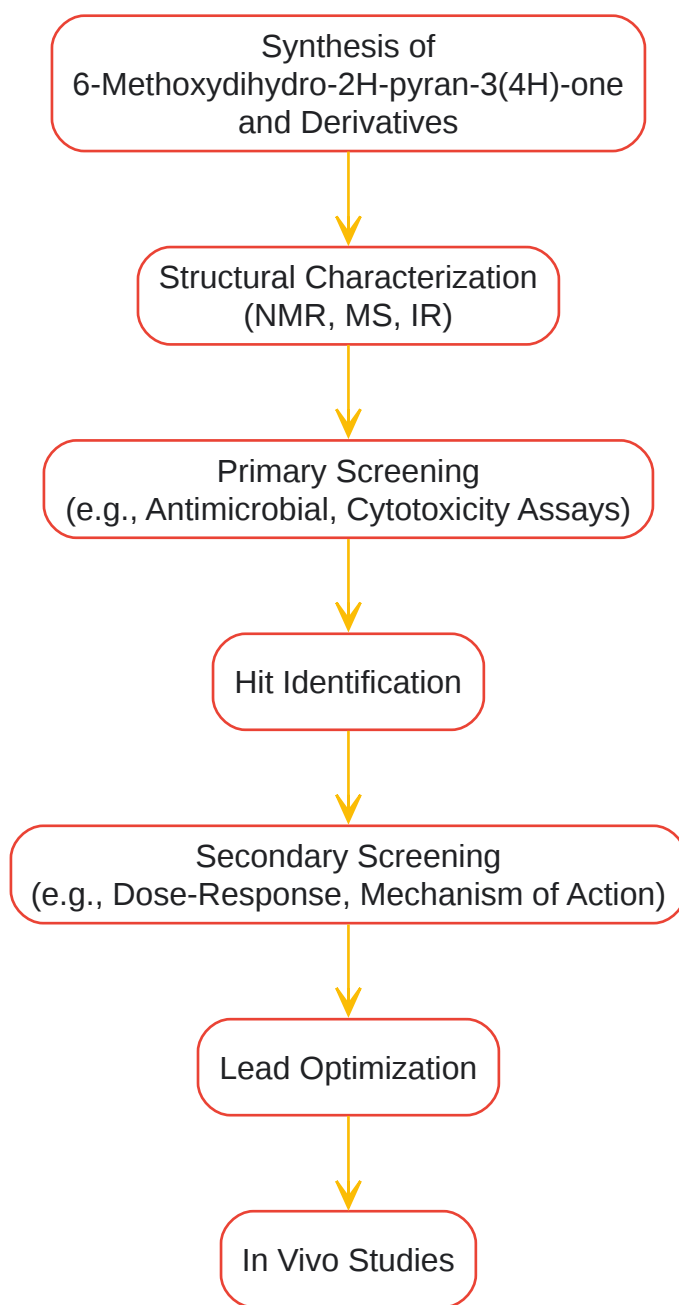
Furthermore, various pyran derivatives have been investigated for a multitude of biological applications, including:

- Antiviral properties
- Anti-inflammatory effects
- Anticancer activity
- Relaxant activity on smooth muscle

The diverse biological landscape of pyran-containing molecules underscores the potential of **6-Methoxydihydro-2H-pyran-3(4H)-one** as a lead compound for the development of novel therapeutic agents.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the screening of novel pyranone derivatives for biological activity.



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Caption: General workflow for biological evaluation of pyranone derivatives.

Conclusion

6-Methoxydihydro-2H-pyran-3(4H)-one represents a promising, yet underexplored, chemical entity. Its synthesis is feasible from inexpensive starting materials, and the broader class of pyranones exhibits significant biological potential. This technical guide provides a foundational

understanding for researchers and drug development professionals interested in exploring the synthesis and therapeutic applications of this and related compounds. Further research is warranted to fully elucidate the chemical properties and pharmacological profile of **6-Methoxydihydro-2H-pyran-3(4H)-one**.

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